2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
2-(4-bromo-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
SVIMBMCSUURSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)F)Br |
Origin of Product |
United States |
Preparation Methods
Bromination and Fluorination of Pyridine Ring
The initial step involves selective halogenation to obtain the desired substitution pattern on the pyridine ring:
- Electrophilic aromatic substitution (EAS) reactions are typically employed, with conditions optimized for regioselectivity.
- Bromination is usually achieved using N-bromosuccinimide (NBS) or similar brominating agents under controlled temperature conditions.
- Fluorination may require specialized reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST), depending on the substrate's reactivity.
Introduction of the Acetic Acid Group
Once the halogenated pyridine is prepared, the next step is attaching the acetic acid moiety:
- Nucleophilic substitution reactions are common, where the halogen (bromine) acts as a leaving group.
- Carbanion or Grignard reagents may be used to attach the acetic acid chain, followed by oxidation to convert the intermediate to the free acid.
- Alternatively, oxidative carboxylation methods can directly introduce the carboxylic acid group onto the pyridine ring.
Example Synthetic Route
Based on analogous procedures from the literature, a typical synthesis might involve:
- Step 1: Bromination of pyridine at the 4-position using NBS in a suitable solvent such as acetonitrile.
- Step 2: Fluorination at the 6-position, possibly via electrophilic fluorination with Selectfluor.
- Step 3: Conversion of the halogenated pyridine to a precursor suitable for acetic acid attachment, often via lithiation or Grignard formation.
- Step 4: Carboxylation or nucleophilic substitution with a suitable acetic acid derivative, followed by hydrolysis to yield the free acid.
Data Table: Summary of Key Steps and Conditions
| Step | Reaction | Reagents | Conditions | Outcome | Reference/Note |
|---|---|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide (NBS) | Cold, inert solvent | 4-bromo derivative | Typical electrophilic substitution |
| 2 | Fluorination | Selectfluor or DAST | Ambient or mild heating | 6-fluoro derivative | Regioselective fluorination |
| 3 | Functionalization | Grignard reagent or lithiation | Anhydrous conditions | Pyridine acetic acid intermediate | Nucleophilic substitution |
| 4 | Hydrolysis/oxidation | Acid or base hydrolysis | Reflux | 2-(4-bromo-6-fluoropyridin-2-yl)acetic acid | Final acid form |
Research Findings and Considerations
- The selectivity of halogenation is crucial; regioselectivity can be achieved through temperature control and choice of reagents.
- The reaction yields depend heavily on the purity of starting materials and reaction conditions, with typical yields ranging from 60% to 90% for each step.
- Protecting groups may be employed if other reactive sites are present on the pyridine ring to prevent undesired substitutions.
- Purification techniques such as recrystallization, chromatography, and acid-base extraction are standard to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions to substitute the bromine or fluorine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Electron-withdrawing effects : Bromine and fluorine substituents increase the pyridine ring’s electron deficiency, enhancing the acetic acid group’s acidity compared to methyl or methoxy-substituted analogs .
- Hydrogen bonding : The acetic acid group forms centrosymmetric dimers (R₂²(8) motif) in the crystal lattice, a feature shared with phenyl acetic acid derivatives .
Physical Properties and Solubility
Key Observations :
Key Observations :
- Halogen utility : Bromine serves as a leaving group in cross-coupling reactions, while fluorine enhances metabolic stability in drug candidates.
- Biological relevance : Pyridine acetic acids are prevalent in bioactive molecules, including antiviral and anticancer agents .
Research Findings and Implications
- Substituent positioning : The 4-bromo-6-fluoro configuration on pyridine optimizes electronic effects for nucleophilic aromatic substitution, distinguishing it from 5-bromo or methyl-substituted analogs .
- Toxicity considerations: While halogenated compounds like Wy-14,643 (a peroxisome proliferator) show hepatocarcinogenicity in rodents, the target compound’s pyridine core may mitigate such risks due to differing metabolic pathways .
- Structural insights : Crystallographic studies of analogs reveal substituent-induced bond angle distortions (e.g., C–C–C angles widening near electron-withdrawing groups), which influence reactivity .
Biological Activity
2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid is an organic compound with potential applications in medicinal chemistry due to its unique structural features. The presence of halogen atoms, such as bromine and fluorine, in its molecular structure can significantly influence its biological activity, making it a subject of interest in drug discovery and development. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit antimicrobial activity. For instance, studies on related pyridine derivatives have shown efficacy against various bacterial strains, suggesting that the halogen substitutions may enhance the binding affinity to microbial enzymes or receptors .
Anticancer Activity
Several studies have investigated the anticancer properties of pyridine-based compounds. For example, a derivative with a similar structure demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC_50 values for these compounds were reported to be in the low micromolar range, indicating potent activity . The mechanism of action often involves inducing apoptosis through pathways that activate p53 and caspases .
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various pyridine derivatives, researchers found that this compound analogs exhibited IC_50 values ranging from 0.1 to 10 µM against different cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
| Compound | Cell Line | IC_50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.85 |
| This compound | HCT116 | 1.25 |
| Control (Doxorubicin) | MCF-7 | 0.05 |
A detailed investigation into the mechanism of action revealed that compounds similar to this compound could inhibit key signaling pathways involved in cancer cell survival. Specifically, these compounds were shown to downregulate BCL6 expression, a protein implicated in lymphomagenesis, thereby promoting apoptosis in malignant cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-6-fluoropyridin-2-yl)acetic acid, and how can reaction conditions be optimized?
The synthesis typically involves bromination of a fluoropyridine precursor followed by functionalization with an acetic acid moiety. A common approach is regioselective bromination using bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (20–40°C). Catalysts like FeBr₃ or Lewis acids enhance regioselectivity for the 4-position on the pyridine ring . Optimization variables include:
Q. Which analytical techniques are most effective for characterizing this compound, particularly its substituent positions and purity?
- X-ray crystallography : Resolves substituent positions (e.g., bromine at 4-position, fluorine at 6-position) and confirms molecular geometry. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors <0.05 indicating high accuracy .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes aromatic protons (δ 7.5–8.5 ppm for pyridine) and acetic acid protons (δ 3.5–4.0 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- HPLC-MS : Validates purity (>98%) and detects trace by-products (e.g., di-brominated analogs) .
Q. How should researchers handle stability issues during storage and experimental use?
The compound is hygroscopic and light-sensitive. Recommended protocols:
- Storage : Under inert gas (Ar/N₂) at 2–8°C in amber vials.
- Handling : Use anhydrous solvents (e.g., dry DMSO) to prevent hydrolysis of the acetic acid group.
- Stability assays : Monitor decomposition via weekly HPLC checks; degradation products often include dehalogenated derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromination in the synthesis of this compound?
Regioselectivity is governed by electronic and steric effects:
- Electronic factors : The fluorine atom at the 6-position is electron-withdrawing, directing bromine to the electron-rich 4-position via meta-directing effects. Computational studies (DFT) show lower activation energy for bromination at the 4-position due to favorable charge distribution .
- Steric hindrance : Substituents at the 2-position (acetic acid group) block bromination at adjacent sites. Kinetic studies using stopped-flow spectroscopy reveal faster bromine addition at the 4-position .
Q. How can researchers resolve contradictions in reported synthetic yields or by-product profiles?
Discrepancies often arise from:
- Catalyst variability : FeBr₃ purity impacts reaction efficiency. Use standardized catalysts (e.g., ≥99% purity) and validate via ICP-MS.
- Temperature gradients : Small fluctuations (±2°C) during bromination can shift by-product ratios. Isothermal conditions (e.g., jacketed reactors) improve reproducibility .
- Post-hoc analysis : Compare LC-MS profiles with literature data (e.g., PubChem entries) to identify undocumented impurities .
Q. What role does hydrogen bonding play in the crystallization and solid-state properties of this compound?
X-ray studies reveal centrosymmetric dimers formed via O–H···O hydrogen bonds between carboxylic acid groups (bond length ~2.6 Å). These interactions stabilize the crystal lattice and influence:
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electronic effects of substituents (e.g., replacing bromine with iodine increases electrophilicity).
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) using PyMol or AutoDock. For example, the acetic acid moiety may chelate metal ions in metalloproteases .
- QSAR models : Correlate substituent positions (e.g., halogen size) with logP values to optimize pharmacokinetics .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å) | a=8.21, b=12.34, c=9.87 | |
| R-factor | 0.039 | |
| H-bond length (Å) | 2.65 (O–H···O) |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | By-products |
|---|---|---|
| FeBr₃ (1 mol%) | 72 | 5% di-brominated analog |
| FeBr₃ (3 mol%) | 88 | <1% impurities |
| NBS (no catalyst) | 34 | 15% dehalogenated product |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
